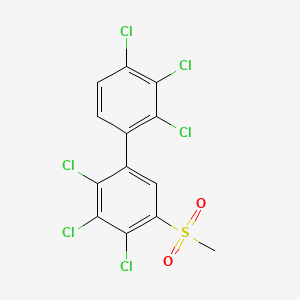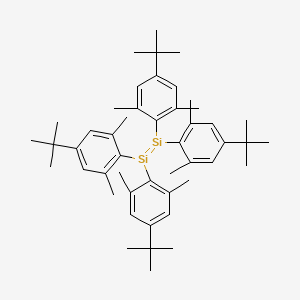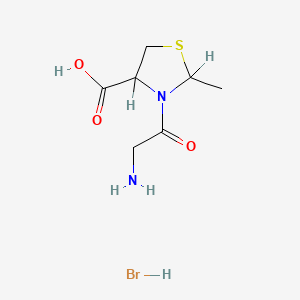![molecular formula C12H15NOSe B14323841 4-[2-(Phenylselanyl)ethenyl]morpholine CAS No. 105423-51-6](/img/structure/B14323841.png)
4-[2-(Phenylselanyl)ethenyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Phenylselanyl)ethenyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylselanyl group at the 2-position of the ethenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)ethenyl]morpholine typically involves the reaction of morpholine with a phenylselanyl-substituted ethenyl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-(phenylselanyl)ethenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine, a key component of this compound, is often achieved by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, producing ammonium chloride as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Phenylselanyl)ethenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding ethenylmorpholine.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethenylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-(Phenylselanyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[2-(Phenylselanyl)ethenyl]morpholine involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(Phenylselanyl)ethyl]morpholine: Similar structure but lacks the double bond in the ethenyl chain.
4-[2-(Phenylthio)ethenyl]morpholine: Contains a sulfur atom instead of selenium.
4-[2-(Phenylselanyl)propyl]morpholine: Has a propyl chain instead of an ethenyl chain.
Uniqueness
4-[2-(Phenylselanyl)ethenyl]morpholine is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The double bond in the ethenyl chain also contributes to its reactivity and versatility in chemical synthesis.
Propriétés
Numéro CAS |
105423-51-6 |
|---|---|
Formule moléculaire |
C12H15NOSe |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
4-(2-phenylselanylethenyl)morpholine |
InChI |
InChI=1S/C12H15NOSe/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5,8,11H,6-7,9-10H2 |
Clé InChI |
PJZSXBHJECJUOD-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C=C[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



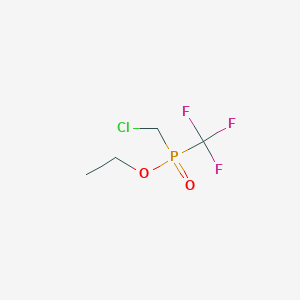
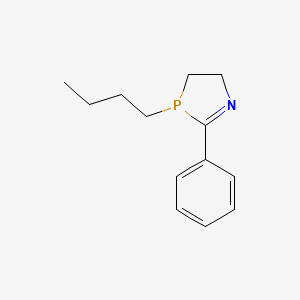
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)



